molecular formula C9H12F5NO2 B13512553 Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate

Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate

Cat. No.: B13512553
M. Wt: 261.19 g/mol
InChI Key: MQQUIDKLDBGBLO-UHFFFAOYSA-N
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Description

Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate is a fluorinated organic compound with a piperidine ring structure. This compound is notable for its unique chemical properties, which are influenced by the presence of the pentafluoroethyl group. The fluorine atoms contribute to the compound’s stability and reactivity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with fluorinated reagents. One common method includes the esterification of 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1,1,2,2,2-trifluoroethyl)piperidine-3-carboxylate
  • Methyl 5-(1,1,2,2,2-tetrafluoroethyl)piperidine-3-carboxylate
  • Methyl 5-(1,1,2,2,3-pentafluoropropyl)piperidine-3-carboxylate

Uniqueness

Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate is unique due to the presence of five fluorine atoms in the pentafluoroethyl group. This high degree of fluorination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its less fluorinated analogs. These properties make it particularly valuable in applications requiring robust and versatile compounds.

Properties

Molecular Formula

C9H12F5NO2

Molecular Weight

261.19 g/mol

IUPAC Name

methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate

InChI

InChI=1S/C9H12F5NO2/c1-17-7(16)5-2-6(4-15-3-5)8(10,11)9(12,13)14/h5-6,15H,2-4H2,1H3

InChI Key

MQQUIDKLDBGBLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CNC1)C(C(F)(F)F)(F)F

Origin of Product

United States

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